molecular formula C10H9Cl2NO2S B021002 2-(2,6-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 103263-85-0

2-(2,6-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B021002
M. Wt: 278.15 g/mol
InChI Key: NSMGNWGVBQYUAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Diclofenac involves various chemical reactions. A modernized method has been developed for the synthesis of Diclofenac which is time-saving and high-yielding . The compound aceclofenac, 2-[(2,6-dichlorophenyl)amino] benzeneacetic acid carboxymethyl ester, is used for the relief of pain and inflammation in rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis .


Molecular Structure Analysis

The molecular structure of Diclofenac has been elucidated using single-crystal X-ray diffraction technique . The molecular weight of Diclofenac is 318.14 g/mol and its molecular formula is C14H10Cl2NNaO2 .


Chemical Reactions Analysis

Diclofenac is efficiently mineralized by photocatalysis via hydroxylation of the aromatic rings to form 2-aminophenol, catechol, benzene-triol, 2,6-dichloroaniline, and fumaric acid, which in turn are completely mineralized to CO2 and water .


Physical And Chemical Properties Analysis

Diclofenac sodium is a white or slightly yellowish crystalline powder and is sparingly soluble in water at 25°C . The molecular weight of Diclofenac is 318.14 g/mol .

Safety And Hazards

Diclofenac has several safety and hazard concerns. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO2S/c11-5-2-1-3-6(12)8(5)9-13-7(4-16-9)10(14)15/h1-3,7,9,13H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMGNWGVBQYUAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=C(C=CC=C2Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390071
Record name 2-(2,6-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid

CAS RN

103263-85-0
Record name 2-(2,6-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,6-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
2-(2,6-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 3
2-(2,6-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 4
2-(2,6-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 5
2-(2,6-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 6
2-(2,6-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid

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